Technical Guide: 12-(Benzyloxy)-12-oxododecanoic Acid (CAS 88353-04-2)
Technical Guide: 12-(Benzyloxy)-12-oxododecanoic Acid (CAS 88353-04-2)
Part 1: Executive Summary
12-(Benzyloxy)-12-oxododecanoic acid (CAS 88353-04-2) is a specialized fine chemical intermediate used primarily in the synthesis of long-acting therapeutic peptides, PROTACs (Proteolysis Targeting Chimeras), and next-generation vaccine adjuvants.[1]
Its structural core—a 12-carbon aliphatic chain terminated by a free carboxylic acid on one end and a benzyl-protected ester on the other—allows for precise, orthogonal chemical ligation. This molecule is the "gold standard" reagent for introducing C12 fatty acid chains into drug molecules to enhance albumin binding (half-life extension) or to serve as a hydrophobic spacer in complex conjugates.
Key Applications:
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Half-Life Extension: Lipidation of GLP-1 analogs and insulin derivatives.
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PROTAC Linkers: Connects E3 ligase ligands to target protein ligands with a hydrophobic chain.
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Vaccine Adjuvants: Synthesis of QS-21 saponin variants.[2][3][4]
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Oligonucleotide Delivery: Lipid conjugation to siRNAs for improved cellular uptake.
Part 2: Chemical Identity & Physicochemical Properties[5]
Core Identity
| Property | Specification |
| Chemical Name | 12-(Benzyloxy)-12-oxododecanoic acid |
| Synonyms | Dodecanedioic acid monobenzyl ester; Benzyl hydrogen dodecanedioate |
| CAS Number | 88353-04-2 |
| Molecular Formula | C₁₉H₂₈O₄ |
| Molecular Weight | 320.43 g/mol |
| SMILES | O=C(O)CCCCCCCCCCC(=O)OCC1=CC=CC=1 |
Physicochemical Profile
| Parameter | Value | Implications for Handling |
| Appearance | White to off-white crystalline solid | Easy to weigh; non-hygroscopic. |
| Melting Point | 65–68 °C | Melts at moderate temperatures; store cool. |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate. Insoluble in water.[5] | Requires organic solvent for coupling reactions. |
| Stability | Stable under normal conditions. Benzyl ester is sensitive to hydrogenolysis and strong acids/bases. | Avoid exposure to H₂/Pd or strong base unless deprotection is intended. |
| Purity Standard | Typically ≥97% (HPLC) | Critical for pharmaceutical intermediate use to prevent diester impurities. |
Part 3: Pharmacology & Mechanism of Action
While CAS 88353-04-2 is an intermediate, its moiety (the dodecanedioic acid chain) confers specific pharmacological properties to the final drug product.
The "Albumin Hitchhiking" Mechanism
The primary utility of conjugating this C12 chain to a peptide drug (e.g., via an amide bond) is to facilitate reversible binding to Human Serum Albumin (HSA).
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Injection: The lipidated drug enters the bloodstream.
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Binding: The hydrophobic C12 chain (derived from 88353-04-2) inserts into the fatty acid binding pockets of HSA.
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Protection: The bulky albumin molecule (66 kDa) shields the peptide from renal filtration (kidney clearance) and enzymatic degradation (DPP-4 proteolysis).
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Release: The drug slowly dissociates from albumin to bind its target receptor (e.g., GLP-1R), significantly extending the in vivo half-life from minutes to hours or days.
PROTAC Linker Logic
In PROTAC design, the linker length and composition determine the ternary complex stability (Target Protein—PROTAC—E3 Ligase).
-
Hydrophobicity: The aliphatic C12 chain provides a hydrophobic span that can traverse intracellular membranes or hydrophobic protein patches.
-
Orthogonality: The benzyl ester allows the chemist to couple the free acid end to one ligand (e.g., VHL ligand) first, then deprotect the benzyl group to couple the second ligand (e.g., POI ligand), preventing polymerization.
Visualization of Mechanism
Figure 1: Workflow from chemical intermediate to bioactive lipidated drug, illustrating the albumin-binding mechanism for half-life extension.
Part 4: Experimental Methodologies
Protocol: Selective Coupling to a Peptide (Solid Phase)
Objective: Attach the C12 linker to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-Resin (e.g., Rink Amide resin with free N-terminal amine).
-
CAS 88353-04-2 (3.0 equivalents relative to resin loading).
-
HATU (2.9 equivalents).
-
DIEA (Diisopropylethylamine, 6.0 equivalents).
-
DMF (Dimethylformamide, anhydrous).
Step-by-Step:
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Activation: Dissolve CAS 88353-04-2 and HATU in minimal DMF. Add DIEA and stir for 1 minute to activate the free carboxylic acid. Note: The benzyl ester remains inert.
-
Coupling: Add the activated solution to the peptide-resin. Shake at room temperature for 2 hours.
-
Washing: Drain the resin and wash with DMF (3x) and DCM (3x).
-
Validation: Perform a Kaiser test (Ninhydrin). A negative result (no blue color) indicates successful capping of the amine by the C12 linker.
-
Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5). This cleaves the peptide from the resin and removes side-chain protecting groups, but leaves the Benzyl ester intact (unless HF or strong acid conditions are used, but Benzyl is generally stable to standard TFA cleavage).
-
Post-Cleavage Modification: If the Benzyl group needs removal, proceed to Solution Phase Hydrogenolysis.
Protocol: Benzyl Deprotection (Hydrogenolysis)
Objective: Remove the benzyl ester to reveal the terminal carboxylic acid.
Materials:
-
Benzyl-protected conjugate (from 4.1).
-
Pd/C (10% Palladium on Carbon).
-
Methanol or Ethanol/THF mixture.
-
Hydrogen gas (balloon or reactor).
Step-by-Step:
-
Dissolution: Dissolve the conjugate in Methanol. If solubility is poor, add THF.
-
Catalyst Addition: Carefully add 10 wt% Pd/C under an inert atmosphere (Nitrogen) to prevent ignition.
-
Hydrogenation: Purge the vessel with H₂ gas. Stir under H₂ atmosphere (1 atm is usually sufficient) for 4–16 hours at RT.
-
Monitoring: Monitor by LC-MS. The mass should decrease by ~90 Da (loss of Benzyl group, gain of H).
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.
-
Concentration: Evaporate the solvent to yield the free acid product.
Part 5: Safety & Handling
Hazard Identification (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Precautions
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle the powder in a fume hood to avoid inhaling dust.
-
Storage: Store at +2°C to +8°C (Refrigerated) or room temperature in a tightly sealed container. Keep away from moisture and strong molecular bases.
Impurity Control
-
Diester Impurity: Commercial batches must be checked for Dodecanedioic acid dibenzyl ester. This impurity is inert to coupling and will be washed away, but it affects stoichiometry.
-
Diacid Impurity: Dodecanedioic acid (unprotected) is a critical impurity. It can cross-link two peptides (forming a dimer) during the coupling step. Limit: <0.5%.
Part 6: References
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Chea, E. K., et al. (2016).[2] "Synthesis and Preclinical Evaluation of QS-21 Variants with Simplified Acyl Chain Domains." Journal of Medicinal Chemistry.
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Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry. (Describes the logic of C18 diacid linkers; C12 is a homologous analog).
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Fernández-Carvajal, A., et al. (2025).[6] "LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids." Nature Communications / ResearchGate. (Describes synthesis of mono-esters like CAS 88353-04-2).
-
PubChem Compound Summary. "12-[(2S,3R)-3-octyloxiran-2-yl]dodecanoic acid" (Related structural data for dodecanoic derivatives).
-
MedChemExpress. "12-(Benzyloxy)-12-oxododecanoic acid Product Information."
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- 2. pubs.acs.org [pubs.acs.org]
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